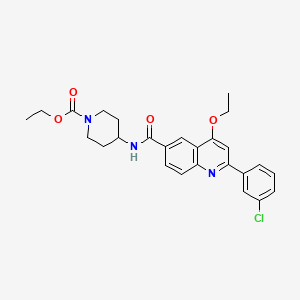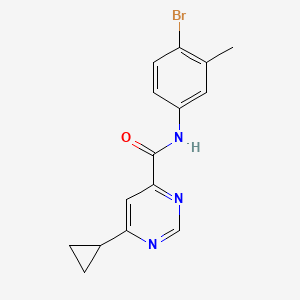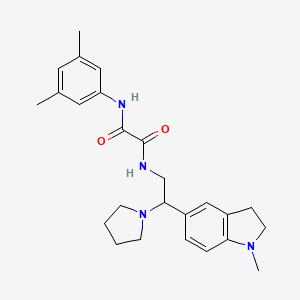![molecular formula C26H20BrN3OS B2485566 2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-63-7](/img/structure/B2485566.png)
2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest falls within a class of pyrrolopyrimidinones, which are known for their diverse biological activities and significance in medicinal chemistry. Such compounds, including variations like thienopyrimidinones, have been synthesized for their potential anti-inflammatory, antimicrobial, and anti-proliferative properties, among others.
Synthesis Analysis
The synthesis of related pyrrolopyrimidinones and thienopyrimidinones typically involves multi-step reactions starting from specific precursors like mercapto compounds and undergoing cyclocondensation with various aldehydes or ketones. This process is often followed by characterizations through analytical and spectral data to confirm the structure of the newly synthesized compounds (Ashalatha et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and computational methods such as DFT (density functional theory). These analyses provide detailed insights into the geometrical parameters, bond lengths, angles, and overall conformation of the molecules (Mu et al., 2015).
Aplicaciones Científicas De Investigación
Pyrrolo[3,2-d]pyrimidines in Medicinal Chemistry
Pyrrolo[3,2-d]pyrimidine scaffolds are crucial in medicinal chemistry, exhibiting a wide range of biological activities. Their structure allows for the development of various derivatives with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The versatility of these compounds stems from their ability to interact with multiple biological targets, making them valuable in drug discovery and development processes (Parmar, Vala, & Patel, 2023).
Biological Importance and Synthetic Pathways
The synthesis of pyrrolo[3,2-d]pyrimidines and their derivatives often involves hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These synthetic pathways highlight the compound's relevance in creating lead molecules for pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic methodologies employing these catalysts, demonstrating the compound's application in developing pharmacologically active molecules.
Structural Activity Relationship (SAR) Studies
SAR studies play a crucial role in optimizing the pharmacological profile of pyrrolo[3,2-d]pyrimidine derivatives. These studies help identify the most promising structures for further development as therapeutic agents. By understanding the relationship between the chemical structure of pyrrolo[3,2-d]pyrimidines and their biological activity, researchers can design more effective and selective drugs (Das et al., 2021).
Direcciones Futuras
The future directions for research on “2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSVORYFRZVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)


![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)



![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)